molecular formula C14H15NO2 B034244 (R)-4-Amino-3-(naphthalen-1-yl)butanoic acid CAS No. 108827-19-6

(R)-4-Amino-3-(naphthalen-1-yl)butanoic acid

Cat. No.: B034244
CAS No.: 108827-19-6
M. Wt: 229.27 g/mol
InChI Key: BEGWVSISKCDDQP-UHFFFAOYSA-N
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Description

4-Amino-3-(naphthalen-1-YL)butanoic acid is an organic compound with the molecular formula C14H15NO2 It is a derivative of butanoic acid, featuring an amino group at the 4th position and a naphthalene ring at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(naphthalen-1-YL)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and butanoic acid derivatives.

    Formation of Intermediate: The naphthalene ring is functionalized to introduce the desired substituents. This often involves nitration, reduction, and subsequent functional group transformations.

    Coupling Reaction: The functionalized naphthalene intermediate is then coupled with a butanoic acid derivative through a series of reactions, including amination and condensation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-Amino-3-(naphthalen-1-YL)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(naphthalen-1-YL)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthylamines.

Scientific Research Applications

4-Amino-3-(naphthalen-1-YL)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(naphthalen-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group and naphthalene ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(naphthalen-1-YL)butanoic acid hydrochloride: A similar compound with a hydrochloride salt form.

    Evocalcet: A compound with a similar naphthalene structure used as a calcium-sensing receptor agonist.

Uniqueness

4-Amino-3-(naphthalen-1-YL)butanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-amino-3-naphthalen-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGWVSISKCDDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608272
Record name 4-Amino-3-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108827-19-6
Record name 4-Amino-3-(naphthalen-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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